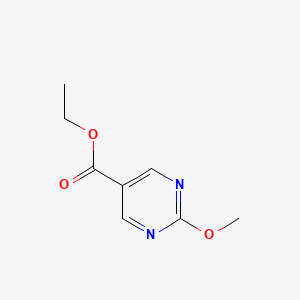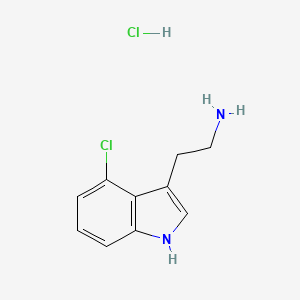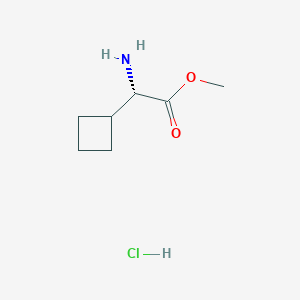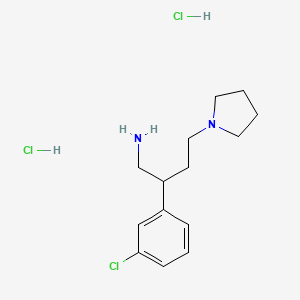
Ethyl 2-methoxypyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1378331-85-1 . It has a molecular weight of 182.18 . The IUPAC name for this compound is ethyl 2-methoxy-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-methoxypyrimidine-5-carboxylate is 1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12-2)10-5-6/h4-5H,3H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.The storage temperature for this compound is between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Polymer Synthesis
Ethyl 2-methoxypyrimidine-5-carboxylate does not appear directly in the literature I could access, but related compounds demonstrate significant interest in the field of sustainable chemistry. For instance, research on 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-dimethylfuran and 5-ethoxymethylfurfural, highlights the importance of these molecules in converting plant biomass into valuable chemicals. These chemicals serve as precursors for monomers, polymers, fuels, and other industrial materials, showcasing the potential of biomass as an alternative to non-renewable hydrocarbon sources. This approach aligns with efforts to develop sustainable, eco-friendly materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antisense Oligonucleotides and Nephrotoxicity
Another area of interest involves the study of antisense oligonucleotides (ASOs), particularly those modified with 2'-methoxy-ethyl groups. These studies are crucial for understanding the renal toxicity associated with ASOs, which has implications for their therapeutic use. The modifications, like those in the methoxy group, play a role in reducing nephrotoxic effects, making these compounds more viable for clinical applications (Engelhardt, 2016).
Synthetic Pathways and Catalysts
The synthesis of pyrano[2,3-d]pyrimidine derivatives is of significant interest due to their pharmacological properties. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized in synthesizing these compounds through one-pot multicomponent reactions. Such research highlights the importance of developing efficient, selective synthetic routes for compounds related to ethyl 2-methoxypyrimidine-5-carboxylate, which may be useful in medicinal chemistry and drug development (Parmar, Vala, & Patel, 2023).
Ethyl Glucuronide (EtG) in Pathologies
In the context of alcohol consumption and its metabolites, ethyl glucuronide (EtG) serves as a biomarker in hair for long-term alcohol use or abuse. While not directly related to ethyl 2-methoxypyrimidine-5-carboxylate, the study of EtG and its stability in biological matrices like hair underscores the broader interest in understanding how ethyl groups' modifications impact biological systems and the detection of substance use (Crunelle et al., 2014).
Safety and Hazards
The safety information for Ethyl 2-methoxypyrimidine-5-carboxylate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
ethyl 2-methoxypyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-7(11)6-4-9-8(12-2)10-5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULQYUDMRQBRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methoxypyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)